molecular formula C12H12Cl3N3O2S B12201373 (3-Imidazolylpropyl)[(2,4,5-trichlorophenyl)sulfonyl]amine

(3-Imidazolylpropyl)[(2,4,5-trichlorophenyl)sulfonyl]amine

Cat. No.: B12201373
M. Wt: 368.7 g/mol
InChI Key: ADWCJVUAYSKYAA-UHFFFAOYSA-N
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Description

(3-Imidazolylpropyl)[(2,4,5-trichlorophenyl)sulfonyl]amine is a complex organic compound that features both an imidazole ring and a trichlorophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Imidazolylpropyl)[(2,4,5-trichlorophenyl)sulfonyl]amine typically involves the reaction of 3-imidazolylpropylamine with 2,4,5-trichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated controls to ensure consistent quality and yield. The choice of solvents and reagents would be optimized for cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(3-Imidazolylpropyl)[(2,4,5-trichlorophenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted trichlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Imidazolylpropyl)[(2,4,5-trichlorophenyl)sulfonyl]amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its imidazole ring, which is known to interact with various biological molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (3-Imidazolylpropyl)[(2,4,5-trichlorophenyl)sulfonyl]amine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The trichlorophenyl sulfonyl group can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole
  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

(3-Imidazolylpropyl)[(2,4,5-trichlorophenyl)sulfonyl]amine is unique due to the combination of its imidazole ring and trichlorophenyl sulfonyl group. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds, making it a versatile tool in both research and industrial applications.

Properties

Molecular Formula

C12H12Cl3N3O2S

Molecular Weight

368.7 g/mol

IUPAC Name

2,4,5-trichloro-N-(3-imidazol-1-ylpropyl)benzenesulfonamide

InChI

InChI=1S/C12H12Cl3N3O2S/c13-9-6-11(15)12(7-10(9)14)21(19,20)17-2-1-4-18-5-3-16-8-18/h3,5-8,17H,1-2,4H2

InChI Key

ADWCJVUAYSKYAA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCCNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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